

# Thermodynamic Properties of 1,3-Dimethoxy-2-propanol: A Technical Guide

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## Compound of Interest

Compound Name: 1,3-Dimethoxy-2-propanol

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This technical guide provides a comprehensive overview of the thermodynamic properties of **1,3-Dimethoxy-2-propanol** (CAS RN: 623-69-8), a versatile organic compound with applications in various chemical syntheses. Due to a lack of extensive experimental data in the public domain, this guide combines available physical property data with estimated thermodynamic parameters derived from the reliable Joback group contribution method. This approach provides a robust dataset for modeling and process design.

## Core Thermodynamic and Physical Properties

The following tables summarize the known and estimated thermodynamic and physical properties of **1,3-Dimethoxy-2-propanol**. Experimental values are provided where available, and estimated values are clearly indicated.

Table 1: Physical Properties of **1,3-Dimethoxy-2-propanol**

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>12</sub> O <sub>3</sub>	[1]
Molecular Weight	120.15 g/mol	[2]
Normal Boiling Point (T <sub>b</sub> )	169 - 170 °C (442.2 K)	[3]
Density	0.987 - 1.01 g/cm <sup>3</sup>	[4]
Flash Point	58.2 °C	[4]
Vapor Pressure	0.4 ± 0.7 mmHg at 25°C	N/A

Table 2: Estimated Thermodynamic Properties of **1,3-Dimethoxy-2-propanol** (Joback Method)

Property	Estimated Value	Unit
Standard Enthalpy of Formation (Gas, 298.15 K)	-536.5	kJ/mol
Standard Gibbs Free Energy of Formation (Gas, 298.15 K)	-333.8	kJ/mol
Enthalpy of Vaporization (at Normal Boiling Point)	43.85	kJ/mol
Heat Capacity (Ideal Gas, C <sub>p</sub> )	See Table 3	J/(mol·K)

Table 3: Estimated Ideal Gas Heat Capacity (C<sub>p</sub>) of **1,3-Dimethoxy-2-propanol** as a Function of Temperature (Joback Method)

The heat capacity can be estimated using the following equation:  $C_p \text{ (J/mol·K)} = A + B \cdot T + C \cdot T^2 + D \cdot T^3$  (where T is in Kelvin)

Coefficient	Estimated Value
A	$9.94 \times 10^1$
B	$4.85 \times 10^{-1}$
C	$-1.58 \times 10^{-4}$
D	$-1.13 \times 10^{-8}$

## Experimental Protocols: A Representative Method

While specific experimental protocols for determining the thermodynamic properties of **1,3-Dimethoxy-2-propanol** are not readily available in the literature, a standard and widely accepted method for determining the standard enthalpy of formation of a liquid organic compound is through bomb calorimetry. This technique measures the heat of combustion, from which the enthalpy of formation can be calculated.

### Protocol: Determination of Enthalpy of Combustion using Bomb Calorimetry

Objective: To determine the standard enthalpy of combustion ( $\Delta H_c^\circ$ ) of a liquid organic compound like **1,3-Dimethoxy-2-propanol**.

Materials:

- Isoperibol Bomb Calorimeter
- Oxygen (high purity)
- Benzoic acid (certified standard)
- Sample of **1,3-Dimethoxy-2-propanol** (high purity)
- Crucible (platinum or stainless steel)
- Fuse wire (platinum or nickel-chromium)
- Distilled water

- Balance (accurate to 0.1 mg)
- Temperature sensor (thermistor or platinum resistance thermometer) with high resolution
- Ignition unit

#### Procedure:

- Calibration of the Calorimeter: a. A known mass (approximately 1 g) of benzoic acid is pressed into a pellet and weighed accurately. b. The pellet is placed in the crucible, and a fuse wire of known length is attached to the ignition electrodes, with the wire in contact with the pellet. c. A small, known volume of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor. d. The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 30 atm. e. The bomb is placed in the calorimeter bucket containing a known mass of water. The calorimeter lid is closed, and the stirrer is started. f. The temperature of the water in the bucket is monitored and recorded at regular intervals until a steady rate of temperature change is observed (initial period). g. The sample is ignited. The temperature is recorded at frequent intervals throughout the combustion and subsequent cooling period (main and final periods). h. The temperature rise is corrected for heat exchange with the surroundings using standard methods (e.g., Regnault-Pfaundler or Dickinson). i. The effective heat capacity (calorimeter constant) is calculated using the known enthalpy of combustion of benzoic acid. This calibration is repeated several times to obtain a precise average value.
- Combustion of **1,3-Dimethoxy-2-propanol**: a. A known mass of liquid **1,3-Dimethoxy-2-propanol** (typically 0.5 - 1.0 g) is accurately weighed in the crucible. b. The procedure for sealing, filling with oxygen, and placing the bomb in the calorimeter is the same as for the calibration. c. The sample is ignited, and the temperature changes are recorded as before. d. The corrected temperature rise is used along with the calorimeter constant to calculate the heat of combustion of the sample.

#### Data Analysis:

The standard enthalpy of combustion ( $\Delta H_{\text{c}}^{\circ}$ ) at 298.15 K is calculated from the heat of combustion at constant volume ( $\Delta U_{\text{c}}^{\circ}$ ) measured by the bomb calorimeter using the following equation:

$$\Delta H_c^\circ = \Delta U_c^\circ + \Delta n_g \cdot R \cdot T$$

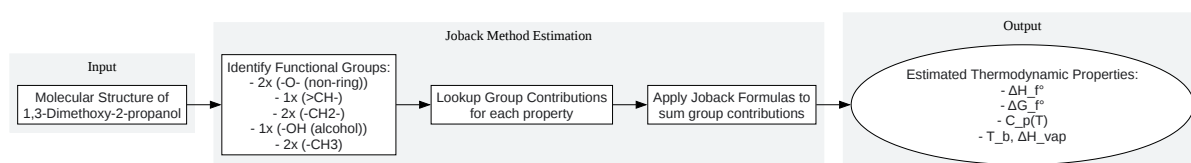
where:

- $\Delta n_g$  is the change in the number of moles of gas in the combustion reaction.
- $R$  is the ideal gas constant.
- $T$  is the standard temperature (298.15 K).

The standard enthalpy of formation ( $\Delta H_f^\circ$ ) of **1,3-Dimethoxy-2-propanol** can then be calculated using Hess's Law, from the standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ) and the experimentally determined standard enthalpy of combustion.

## Visualization of Property Estimation Workflow

The following diagram illustrates the workflow for estimating the thermodynamic properties of **1,3-Dimethoxy-2-propanol** using the Joback group contribution method.



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Workflow for estimating thermodynamic properties using the Joback method.

This guide provides a foundational understanding of the thermodynamic properties of **1,3-Dimethoxy-2-propanol** for professionals in research and development. The combination of available experimental data and robust estimation methods offers a valuable resource for chemical process simulation and design.

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